

PFK-015 Specificity in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PFK-015

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The glycolytic pathway is a critical engine for cancer cell proliferation and survival, making it a prime target for therapeutic intervention. A key regulatory enzyme in this pathway is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides a comparative analysis of **PFK-015**, a prominent PFKFB3 inhibitor, against other alternatives, supported by experimental data to inform research and development decisions.

Executive Summary

PFK-015 is a selective inhibitor of PFKFB3, demonstrating potent anti-proliferative effects across a range of cancer cell lines. It is a derivative of the earlier inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), developed to improve upon 3PO's poor solubility and limited selectivity.^[1] While **PFK-015** shows greater selectivity and inhibitory effectiveness than 3PO, the landscape of PFKFB3 inhibitors has expanded to include other molecules like PFK-158 and AZ67, each with distinct profiles.^{[2][3]} This guide will delve into the comparative efficacy, specificity, and mechanistic nuances of these compounds.

Comparative Data of PFKFB3 Inhibitors

The following tables summarize the quantitative data for **PFK-015** and its alternatives, providing a clear comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of PFKFB3 Inhibitors

Compound	Target	IC50 (Recombinant Enzyme)	IC50 (Cellular F2,6BP)	Cancer Cell Line Examples (IC50)	Reference
PFK-015 (PFK15)	PFKFB3	~110-207 nM	~20 nM	Jurkat (0.72 μ M), H522 (2.42 μ M), Esophageal Cancer (4.01-5.08 μ M)	[4] [5] [6]
3PO	PFKFB3	Weak competitive inhibitor	-	-	[1] [7]
PFK-158	PFKFB3	More potent than PFK-015	5.90 μ M	-	[2] [3] [8]
AZ67	PFKFB3	0.018 μ M	0.51 μ M	-	[3]

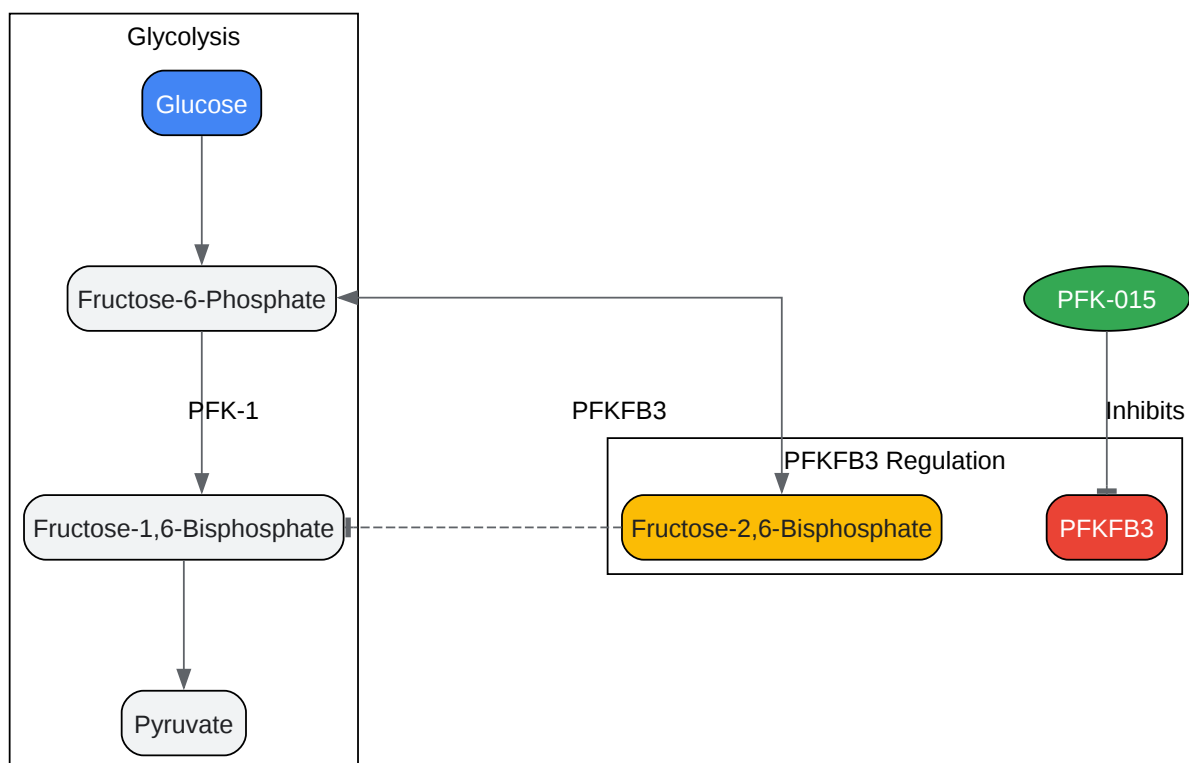
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

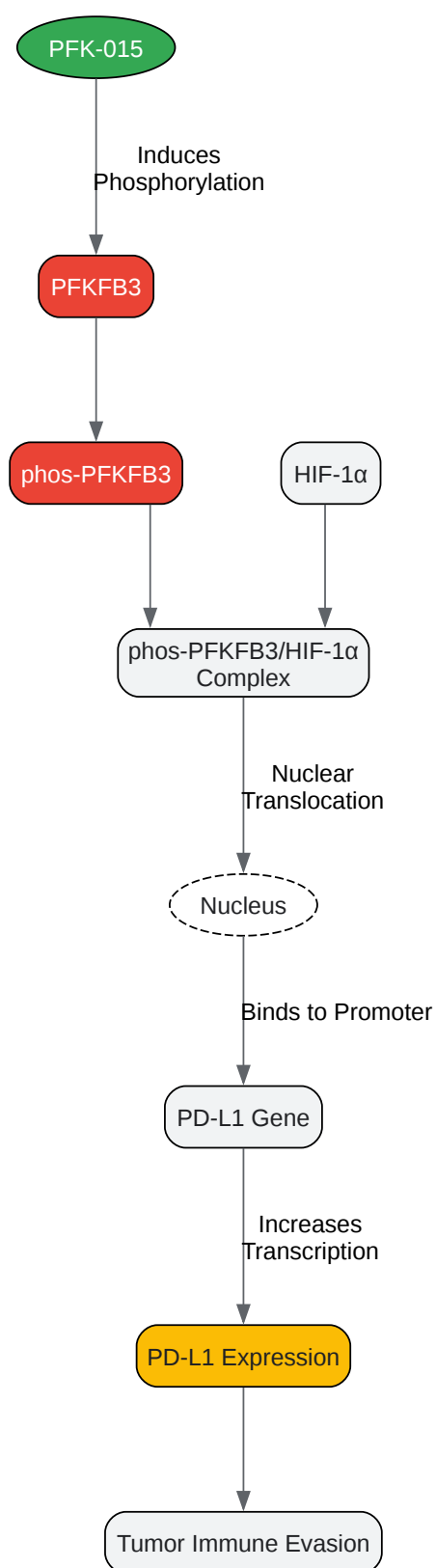
Table 2: In Vivo Efficacy of PFKFB3 Inhibitors

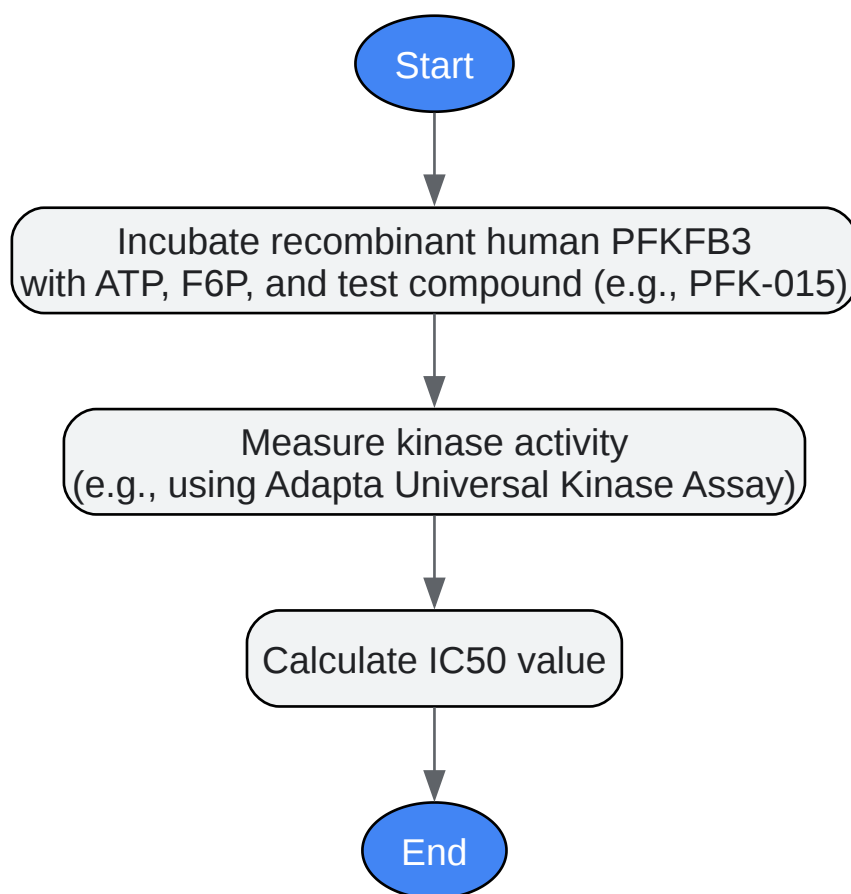
Compound	Animal Model	Dosage	Anti-Tumor Effects	Reference
PFK-015 (PFK15)	Lewis Lung Carcinoma, Human Xenografts (CT26, U-87 MG, BxPC-3)	25 mg/kg i.p.	Suppressed tumor growth and metastasis. [4] [5]	[4] [5]
PFK-158	Mouse models of human-derived tumors	-	~80% growth inhibition. [2]	[2]

Signaling Pathways and Mechanisms of Action

PFK-015 exerts its anti-cancer effects primarily by inhibiting PFKFB3, leading to a reduction in fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[9] This ultimately dampens the glycolytic flux in cancer cells.







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